CBT-1 -

CBT-1

Catalog Number: EVT-1492017
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CBT is a MDR modulator, is also a naturally-occurring, orally bioavailable bisbenzylisoquinoline plant alkaloid with potential chemosensitization activity. MDR modulator CBT-1 binds to and inhibits the MDR efflux pump P-glycoprotein (P-gp), which may inhibit the efflux of various chemotherapeutic agents from tumor cells and reverse P-gp-mediated tumor cell MDR. P-gp is a transmembrane ATP-binding cassette (ABC) transporter and is overexpressed by some multidrug resistant tumors.
Source and Classification

CBT-1 belongs to the class of organic compounds known as benzothiazoles, which are characterized by a benzene ring fused to a thiazole ring. This specific compound is synthesized from commercially available precursors and serves as a bifunctional chelator in radiochemistry. Its classification falls under the category of chelating agents due to its ability to form stable complexes with metal ions.

Synthesis Analysis

Methods and Technical Details

The synthesis of CBT-1 involves a two-step orthogonal labeling method. Initially, 2-cyano-6-hydroxy-benzothiazole is synthesized through O-alkylation with 2,6-bis(bromomethyl)pyridine under basic conditions using cesium carbonate. This reaction yields a pyridinyl derivative, which is subsequently N-alkylated with a bis-tert-butyl NODA chelator to produce the protected form of CBT-1. The tert-butyl groups are then removed under acidic conditions to yield the final product, achieving high yields throughout the process .

Key Steps:

  1. O-Alkylation: Formation of the pyridinyl derivative.
  2. N-Alkylation: Introduction of the NODA chelator.
  3. Deprotection: Removal of protecting groups to yield CBT-1.
Molecular Structure Analysis

Structure and Data

The molecular structure of CBT-1 features a benzothiazole framework with a cyano group and hydroxyl substituent. The structural formula can be represented as follows:

C9H6N2OS\text{C}_9\text{H}_6\text{N}_2\text{OS}

Key Data:

  • Molecular Weight: Approximately 194.22 g/mol.
  • Functional Groups: Hydroxyl (-OH), Cyano (-C≡N), Thiazole.
Chemical Reactions Analysis

Reactions and Technical Details

CBT-1 participates in various chemical reactions primarily involving metal ion complexation. One notable reaction is its interaction with gallium-68, where it forms stable complexes suitable for PET imaging applications. The efficiency of this complexation can be influenced by pH and temperature conditions during synthesis.

Key Reactions:

  • Complexation Reaction: Formation of gallium-68-CBT complexes.
  • Click Chemistry: Utilization in orthogonal labeling strategies with 1,2-aminothiols.
Mechanism of Action

Process and Data

The mechanism of action for CBT-1 primarily revolves around its ability to chelate metal ions effectively. Upon complexation with gallium-68, the resulting radiolabeled compound can target CAIX, allowing for imaging of tumors that express this biomarker. The rapid kinetics observed during the click reaction facilitate efficient labeling within short time frames, making it suitable for clinical applications where time is critical.

Key Mechanistic Insights:

  • Chelation: Formation of stable metal-ligand complexes.
  • Targeting Mechanism: Interaction with CAIX for enhanced imaging specificity.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline compound.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

Applications

CBT-1 has significant scientific applications, particularly in the field of medical imaging and cancer diagnostics. Its ability to form stable complexes with gallium isotopes makes it an essential component in developing radiopharmaceuticals for PET scans. Additionally, its role in targeting CAIX opens avenues for therapeutic applications in cancer treatment strategies.

Notable Applications:

  1. Radiopharmaceutical Development: Used in synthesizing gallium-labeled CAIX-targeted probes for PET imaging.
  2. Cancer Diagnosis: Enhances imaging capabilities for tumors expressing carbonic anhydrase IX.
Introduction to Cognitive Behavioral Therapy for Insomnia (CBT-I)

Definition and Scope of CBT-I

Cognitive Behavioral Therapy for Insomnia (CBT-I) is a structured, evidence-based intervention targeting maladaptive thoughts and behaviors that perpetuate chronic sleep disturbances. It is a multi-component treatment protocol typically delivered over 6–8 sessions (30–90 minutes each) through individual, group, or telehealth formats [1] [5]. The core therapeutic objectives include:

  • Reducing sleep onset latency (time to fall asleep)
  • Decreasing wakefulness after sleep onset
  • Improving sleep efficiency (percentage of time asleep while in bed)
  • Mitigating daytime functional impairment caused by poor sleep [1] [8]

CBT-I primarily addresses perpetuating factors in the three-factor (3P) model of insomnia, which posits that chronic insomnia persists due to behavioral and cognitive responses to initial sleep difficulties, even after predisposing (e.g., genetic vulnerability) and precipitating factors (e.g., stress) have resolved [1] [3]. The standard protocol integrates five evidence-based components:

Table 1: Core Components of CBT-I

ComponentMechanismClinical Application
Sleep Restriction Therapy (SRT)Increases homeostatic sleep drive by limiting time in bed to actual sleep timePrescribed sleep window based on baseline sleep efficiency; adjusted weekly [1] [7]
Stimulus Control Therapy (SCT)Reassociates bed with sleep by eliminating wakefulness-promoting activitiesPatients leave bed if unable to sleep within 15–20 minutes [1] [5]
Cognitive TherapyChallenges dysfunctional beliefs about sleep (e.g., catastrophizing sleep loss)Thought records, decatastrophization, realistic sleep expectation setting [1] [8]
Sleep Hygiene EducationModifies lifestyle/environmental factors affecting sleepCaffeine reduction, bedroom environment optimization, exercise timing [5] [7]
Relaxation TrainingReduces somatic and cognitive arousalProgressive muscle relaxation, diaphragmatic breathing, guided imagery [5] [10]

The therapy scope extends beyond primary insomnia to include insomnia comorbid with medical conditions, psychiatric disorders, and age-related sleep changes, making it a versatile intervention across clinical populations [8] [9].

Historical Evolution of CBT-I: From Behavioral and Cognitive Roots to Integration

The development of CBT-I reflects a convergence of behavioral psychology and cognitive science:

  • Behavioral Foundations (1970s–1980s):
  • Stimulus Control Theory (Bootzin, 1972): Established that environmental cues (bed/bedroom) could become conditioned to arousal rather than sleep [5] [7].
  • Sleep Restriction Therapy (Spielman et al., 1987): Introduced the concept of restricting time in bed to consolidate sleep, based on the homeostatic sleep drive model [3] [8].
  • Three-Factor Model (Spielman et al., 1987): Provided the first comprehensive framework for understanding insomnia transition from acute to chronic stages [1] [3].

  • Cognitive Contributions (1990s–2000s):

  • Harvey's Cognitive Model (2002): Identified that excessive worry about sleep consequences creates pre-sleep arousal, creating a vicious cycle [3] [5].
  • Integration of Cognitive Restructuring: Techniques from cognitive therapy (e.g., challenging "I must get 8 hours" beliefs) were incorporated to address sleep-related anxiety [7] [8].

  • Modern Integration (2000s–Present):

  • Recognition that purely behavioral approaches inadequately addressed cognitive processes like attentional bias to sleep threats [1].
  • Formalized multi-component protocols (e.g., Morin & Espie, 2003; Perlis et al., 2005) combining SRT, SCT, and cognitive therapy as the gold standard [5] [8].
  • Validation by NIH (2005) and AASM (2006) as first-line insomnia treatment [3].

This evolution transformed insomnia management from isolated techniques to a unified biopsychosocial framework targeting both behavior and cognition.

Epidemiological Relevance of Insomnia and Rationale for CBT-I

Insomnia disorder affects 6–10% of the global population, with prevalence rising to 30–60% among those with psychiatric comorbidities like depression and anxiety [1] [3] [6]. The epidemiological and clinical rationale for CBT-I includes:

  • Disease Burden:
  • Chronic insomnia increases risks for major depression (OR=2.6), hypertension (HR=1.37), myocardial infarction (HR=1.45), and all-cause mortality [3] [4].
  • Economic costs exceed $100 billion annually in the U.S. alone due to productivity loss, accidents, and healthcare utilization [4] [6].

  • Limitations of Pharmacotherapy:

  • Hypnotics show only short-term efficacy (4–6 weeks) with risks of dependence, tolerance, and adverse events (e.g., falls, cognitive impairment) [4] [8].
  • 67% of patients relapse after medication discontinuation vs. 25% after CBT-I [4] [8].

  • Empirical Superiority of CBT-I:

  • Efficacy: 70–80% of patients achieve clinically significant improvement, with 50% attaining normal sleep [5] [8]. Meta-analyses show large effect sizes for sleep efficiency (d=1.00) and sleep latency (d=1.05) [3].
  • Durability: Benefits persist for 12–36 months post-treatment, outperforming medications long-term [3] [8].
  • Comorbidity Impact: Reduces depressive symptoms (SMD=-0.67) and improves quality of life (SMD=0.47) in comorbid populations [4] [9].

Table 2: CBT-I Delivery Formats and Efficacy

FormatEfficacy (Insomnia Severity Reduction)Accessibility AdvantagesLimitations
Face-to-Face IndividualLarge effect (SMD=-0.89)Personalized adherence managementTherapist scarcity, high cost [6] [8]
Group TherapyModerate-large effect (SMD=-0.72)Cost-effective, peer supportLess individualization [5]
TelehealthModerate-large effect (SMD=-0.68)Expands rural accessRequires technology literacy [10]
Fully Automated Digital (dCBT-I)Moderate effect (SMD=-0.71)Unlimited scalability, 24/7 accessLower adherence (completion=59%), less effective for complex cases [6] [9]
  • Health Economic Value:
  • Reduces hypnotic use by 42–78% in insomnia patients, decreasing medication costs [4].
  • Digital formats increase accessibility 300% while maintaining moderate efficacy [6] [9].

Table 3: Epidemiological Impact of Insomnia and CBT-I Mitigation

ParameterBaseline BurdenCBT-I Mitigation EffectPopulation Impact
Prevalence6–10% general populationN/A30 million+ U.S. adults affected [1] [3]
Work Productivity Loss$63.2 billion/year37% reduction in absenteeism$23.4 billion/year savings potential [4]
Comorbid Depression RiskOR=3.9 (chronic insomnia)42% risk reduction with CBT-IPrevents 1/4 new depression cases [3] [9]
Hypnotic Use40% of chronic users58–72% dose reductionPrevents 12,000+ adverse drug events/year [4]

The epidemiological data underscore CBT-I as a public health imperative for reducing insomnia-related morbidity and healthcare costs through scalable, evidence-based interventions.

Properties

Product Name

CBT-1

Synonyms

CBT1;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.